molecular formula C14H20N2O3 B1383554 tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate CAS No. 2059942-41-3

tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate

Cat. No.: B1383554
CAS No.: 2059942-41-3
M. Wt: 264.32 g/mol
InChI Key: NAYHRIFSHVNAOZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate: is a synthetic organic compound with the molecular formula C14H20N2O3 It is characterized by a benzoxazepine ring system, which is a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the benzoxazepine ring.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The benzoxazepine ring system is known to interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2,3,4,5-tetrahydro-1,4-benzodiazepin-8-yl)carbamate: Similar structure but with a benzodiazepine ring instead of a benzoxazepine ring.

    tert-Butyl N-(2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl)carbamate: Contains a benzothiazepine ring, differing by the presence of a sulfur atom.

Uniqueness

The uniqueness of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate lies in its benzoxazepine ring system, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets that are not possible with other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-5-4-10-9-15-6-7-18-12(10)8-11/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYHRIFSHVNAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CNCCO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059942-41-3
Record name tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate
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tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate
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tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate
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tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate
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tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate
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tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-8-yl)carbamate

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